molecular formula C14H13ClN2OS2 B2622500 2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide CAS No. 895470-75-4

2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide

Cat. No.: B2622500
CAS No.: 895470-75-4
M. Wt: 324.84
InChI Key: WWTZUSPHTGIYAE-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide is a heterocyclic compound featuring a cyclopenta[d]thiazole core linked to a 4-chlorophenylthioacetamide moiety.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS2/c15-9-4-6-10(7-5-9)19-8-13(18)17-14-16-11-2-1-3-12(11)20-14/h4-7H,1-3,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTZUSPHTGIYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between 4-chlorothiophenol and an appropriate acylating agent, such as acetyl chloride, under basic conditions (e.g., using a base like sodium hydroxide) to form the intermediate 4-chlorophenyl thioacetate.

    Cyclization: The intermediate is then subjected to cyclization with a suitable thiazole precursor, such as 2-aminothiazole, under acidic conditions (e.g., using hydrochloric acid) to form the cyclopenta[d]thiazole ring.

    Final Acetylation: The final step involves the acetylation of the cyclopenta[d]thiazole intermediate with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenylthio group may influence lipophilicity and electron-withdrawing effects, altering pharmacokinetic properties .

Key Observations :

  • Pyridine-based analogs (e.g., Compound 2) excel in insecticidal applications, whereas pyrimidinone derivatives (e.g., 8a) show promise in anticancer research .

Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference
2-((4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8a) 252–254 3496 (NH), 2219 (CN), 1667 (C=O) DMSO-d6: δ 9.9 (NH), 10.6 (NHCO)
N-(6-Oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide Not reported Not reported Not reported
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8) 147.1 1689 (C=O), 1382, 1155 (SO₂) DMSO-d6: δ 2.3 (2CH₃), 4.1 (CH₂)

Key Observations :

  • The presence of electron-withdrawing groups (e.g., nitro, cyano) correlates with higher melting points and distinct IR peaks .
  • Sulfonamide and trifluoromethyl substituents introduce additional polarity, as seen in and .

Biological Activity

The compound 2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H14ClN3OS3\text{C}_{16}\text{H}_{14}\text{ClN}_{3}\text{OS}_{3}

This structure includes a thiazole moiety and a cyclopentathiazole ring, contributing to its biological properties.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, antimicrobial properties, and potential neuroprotective effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. It has been shown to inhibit cell proliferation by disrupting the cell cycle at the G2/M phase.
  • Case Study : A study involving human breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity:

  • Spectrum of Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
  • Research Findings : In vitro assays revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole moiety is known to interact with various enzymes involved in cellular metabolism and proliferation.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : It appears to modulate key signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC (µM/µg/mL)Mechanism of Action
AnticancerMCF-7 (breast cancer)10 - 30Induces apoptosis via caspase activation
AnticancerMDA-MB-231 (breast cancer)15 - 25Cell cycle arrest at G2/M phase
AntimicrobialStaphylococcus aureus50Inhibits bacterial growth
AntimicrobialEscherichia coli100Disrupts cellular metabolism

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